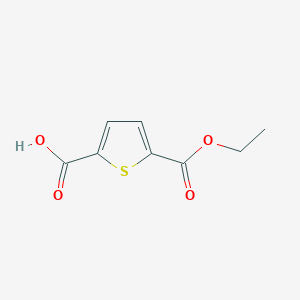

5-(Ethoxycarbonyl)thiophene-2-carboxylic acid

Overview

Description

5-(Ethoxycarbonyl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C8H8O4S . It is used in various applications and has a molecular weight of 200.22 .

Synthesis Analysis

The synthesis of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid involves several steps. A possible reaction scheme includes the alkylation of thiophene with carbon tetrachloride, leading to 2-trichloromethylthiophene, and alcoholysis of the product giving the corresponding 2-thiophenecarboxylate . It can also be prepared by the oxidation of thiophene-2-carboxaldehyde or, more practically, 2-acetylthiophene .Molecular Structure Analysis

The IUPAC name for this compound is 5-(ethoxycarbonyl)-1H-1lambda3-thiophene-2-carboxylate . The InChI code is 1S/C8H9O4S/c1-2-12-8(11)6-4-3-5(13-6)7(9)10/h3-4,13H,2H2,1H3,(H,9,10)/p-1 .Chemical Reactions Analysis

Thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives . It has been widely studied as a substrate in coupling reactions and olefinations .Physical And Chemical Properties Analysis

The compound has a molecular weight of 200.22 . It is stored at a temperature of 28°C .Scientific Research Applications

Organic Synthesis Intermediates

“5-(Ethoxycarbonyl)thiophene-2-carboxylic acid” serves as an intermediate in various organic synthesis processes. Its structure is amenable to coupling reactions and olefinations, which are fundamental in constructing complex organic molecules for pharmaceuticals, agrochemicals, and dyestuff fields .

Pharmaceutical Research

In pharmaceutical research, thiophene derivatives are explored for their potential biological activities. The ethoxycarbonyl group in “5-(Ethoxycarbonyl)thiophene-2-carboxylic acid” may offer unique interactions with biological targets, aiding in the development of new medications .

Agrochemical Development

The compound’s reactivity makes it valuable in the synthesis of agrochemicals. Researchers can modify its structure to produce compounds that protect crops from pests and diseases or enhance growth .

Material Science

Thiophene derivatives are utilized in material science, particularly in the development of corrosion inhibitors. The specific properties of “5-(Ethoxycarbonyl)thiophene-2-carboxylic acid” could be harnessed to improve such applications .

Organic Electronics

In the field of organic electronics, thiophene-based molecules play a prominent role. They are used in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs). The compound’s structure could be integral in developing new electronic materials .

Dye Manufacturing

As an intermediate in dyestuff chemistry, “5-(Ethoxycarbonyl)thiophene-2-carboxylic acid” can contribute to the synthesis of complex dye molecules, which are used in various industries ranging from textiles to biological staining agents .

properties

IUPAC Name |

5-ethoxycarbonylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4S/c1-2-12-8(11)6-4-3-5(13-6)7(9)10/h3-4H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVNYGKUJXZNOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570319 | |

| Record name | 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Ethoxycarbonyl)thiophene-2-carboxylic acid | |

CAS RN |

156910-49-5 | |

| Record name | 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(S)-Hydroxy[4-benzyloxyphenyl]methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester](/img/structure/B138816.png)

![Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B138826.png)